molecular formula C21H25F2N3O2 B12264727 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline

Cat. No.: B12264727
M. Wt: 389.4 g/mol
InChI Key: NKDCNHGXSIRGEZ-UHFFFAOYSA-N
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Description

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline is a complex organic compound that features a quinoline core substituted with a methoxy group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline typically involves multiple steps, starting with the preparation of the piperidine derivatives. One common route involves the reaction of 4,4-difluoropiperidine with carbonyl chloride to form 4,4-difluoropiperidine-1-carbonyl chloride . This intermediate is then reacted with a quinoline derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group into alcohols or amines.

    Substitution: The methoxy and piperidine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C21H25F2N3O2

Molecular Weight

389.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C21H25F2N3O2/c1-28-16-2-3-18-17(14-16)19(4-9-24-18)25-10-5-15(6-11-25)20(27)26-12-7-21(22,23)8-13-26/h2-4,9,14-15H,5-8,10-13H2,1H3

InChI Key

NKDCNHGXSIRGEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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